1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one
Description
1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one is a pyrrolidine-derived ketone with methyl substituents at the 2- and 4-positions of the pyrrolidine ring.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(2,4-dimethylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-6-4-7(2)9(5-6)8(3)10/h6-7H,4-5H2,1-3H3 |
InChI Key |
CIPWLKJRTGIILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one typically involves the reaction of 2,4-dimethylpyrrolidine with ethanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 80°C depending on the specific reaction . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the enzyme . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
rac-1-((2R,3S,4S)-4-Methyl-2,3-diphenylpyrrolidin-1-yl)ethan-1-one (6f)
- Structure : Features a 4-methylpyrrolidine core with 2,3-diphenyl substituents.
- Synthesis : Synthesized via photoredox catalysis using Ir(ppy)₃, yielding 50% with a diastereomeric ratio of 74:25. Purified as a colorless oil .
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (4b)
- Structure : Aromatic ring with hydroxyl and pyrrolidinylmethyl substituents.
- Synthesis : Derived from chalcone-like reactions; characterized by IR and NMR .
- Key Difference: The phenolic hydroxyl group enhances solubility and hydrogen-bonding capacity, unlike the nonpolar dimethylpyrrolidine analog.
1-(Substituted Phenyl)-2-((Triazolyl)thio)ethan-1-one Derivatives (5i, 5j, 5k)
- Structure : Aromatic ketones with halogen (Cl, Br) and triazole-thio substituents.
- Synthesis : Yields range from 67–82%, with melting points increasing with halogen size (99–193°C) .
- Key Difference : Halogens and triazole-thio groups confer higher polarity and antimicrobial activity compared to the target compound.
Physicochemical Properties
Trends :
- Polar groups (e.g., hydroxyl, oxime, halogens) improve solubility and bioactivity but may reduce lipophilicity.
Insights :
- Photoredox methods (e.g., Ir catalysts) enable efficient synthesis of stereochemically complex analogs.
- Halogenated substrates require careful optimization to balance reactivity and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
